Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a bicyclo[1.1.1]pentane core. This compound is notable for its unique structure, which includes a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a pyrrolidine carboxylate moiety. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug design due to its ability to impart desirable physicochemical properties to molecules .
Preparation Methods
The synthesis of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane.
Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Attachment of the pyrrolidine carboxylate moiety: This is typically done through a coupling reaction, where the pyrrolidine carboxylate is attached to the bicyclo[1.1.1]pentane core.
Chemical Reactions Analysis
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research, including:
Drug Design: The bicyclo[1.1.1]pentane core is used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Biological Research: The compound can be used as a building block for the synthesis of complex molecules that are studied for their biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain functional groups, allowing it to interact with biological targets in a manner similar to natural substrates . This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: This compound also features a bicyclo[1.1.1]pentane core but lacks the pyrrolidine carboxylate moiety.
tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: This compound has a similar structure but includes a methyl group instead of the pyrrolidine carboxylate.
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a Boc-protected amino group and a carboxylic acid moiety.
These comparisons highlight the unique structural features of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[11
Properties
Molecular Formula |
C22H30N2O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
tert-butyl 3-[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-20(2,3)28-19(26)24-10-9-17(11-24)21-13-22(14-21,15-21)23-18(25)27-12-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,23,25) |
InChI Key |
TVVWUSJOJAFCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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